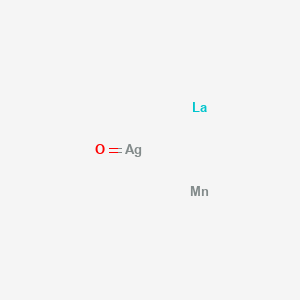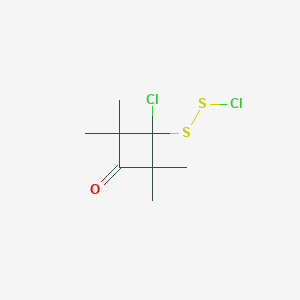![molecular formula C27H22 B15167293 1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene CAS No. 573664-25-2](/img/structure/B15167293.png)
1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene is an organic compound with a complex structure consisting of three benzene rings connected to a central carbon atom, which is further connected to a 4-ethenylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene typically involves the reaction of 4-ethenylbenzyl chloride with triphenylmethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
作用機序
The mechanism of action of 1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 1,1’,1’'-[(4-Methoxyphenyl)methanetriyl]tribenzene
- 1,1’,1’'-{[(4-Phenylcyclohexyl)oxy]methanetriyl}tribenzene
- Benzene, 1,1’,1’'-[[(1-ethyl-3-butynyl)oxy]methylidyne]tris-
Uniqueness
1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene is unique due to the presence of the 4-ethenylphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs
特性
CAS番号 |
573664-25-2 |
|---|---|
分子式 |
C27H22 |
分子量 |
346.5 g/mol |
IUPAC名 |
1-ethenyl-4-tritylbenzene |
InChI |
InChI=1S/C27H22/c1-2-22-18-20-26(21-19-22)27(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h2-21H,1H2 |
InChIキー |
BPFITAWVEHTYCU-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


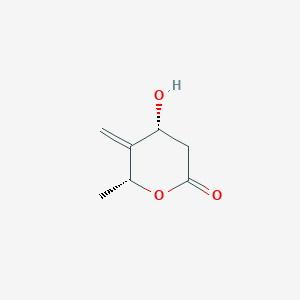
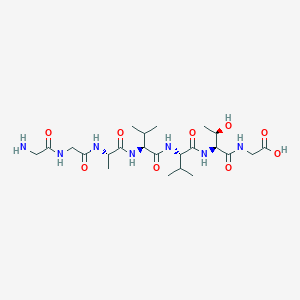
![5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15167218.png)
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
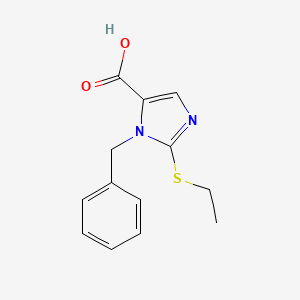
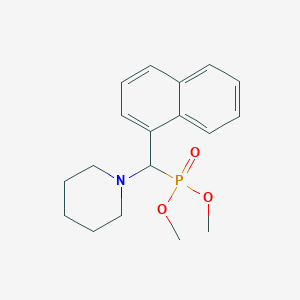
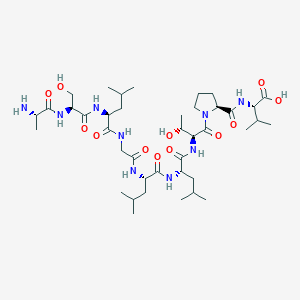
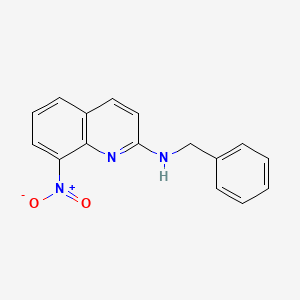
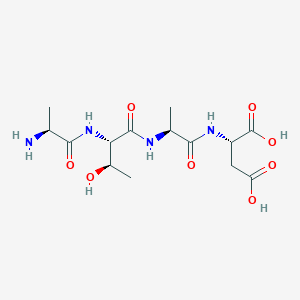
![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
